N-(3-fluoro-2-methylphenyl)-4-(2-methyl-6-((4-methylpyridin-2-yl)amino)pyrimidin-4-yl)piperazine-1-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(3-fluoro-2-methylphenyl)-4-(2-methyl-6-((4-methylpyridin-2-yl)amino)pyrimidin-4-yl)piperazine-1-carboxamide is a useful research compound. Its molecular formula is C23H26FN7O and its molecular weight is 435.507. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Selective Kinase Inhibition
Compounds structurally related to N-(3-fluoro-2-methylphenyl)-4-(2-methyl-6-((4-methylpyridin-2-yl)amino)pyrimidin-4-yl)piperazine-1-carboxamide have been identified as potent and selective inhibitors of specific kinases. For example, Schroeder et al. (2009) discovered a molecule with significant in vivo efficacy against human gastric carcinoma, attributed to its selective inhibition of the Met kinase superfamily. This research highlights the compound's potential in targeted cancer therapy due to its favorable pharmacokinetic and safety profiles, leading to its advancement into clinical trials (Schroeder et al., 2009).
Neuroreceptor Imaging
Another application is in the development of PET tracers for imaging specific neuroreceptors. García et al. (2014) synthesized N-(4-[(18)F]-fluoropyridin-2-yl)-N-{2-[4-(2-methoxyphenyl)piperazin-1-yl]ethyl}carboxamides, demonstrating the compound's high affinity as a 5-HT1A receptor antagonist. This radioligand offers a promising avenue for improved in vivo quantification of 5-HT1A receptors, which is crucial for diagnosing and studying neuropsychiatric disorders (García et al., 2014).
Antineoplastic Activity
Research on compounds with similar frameworks has also focused on their antineoplastic (anti-cancer) properties. Gong et al. (2010) explored the metabolism of Flumatinib, a novel antineoplastic tyrosine kinase inhibitor, in chronic myelogenous leukemia (CML) patients. This study identified the main metabolic pathways and metabolites of Flumatinib in humans, contributing to a better understanding of its pharmacodynamics and potential therapeutic applications (Gong et al., 2010).
Antimicrobial Activity
Compounds within this chemical class have also been explored for their antimicrobial properties. Sunduru et al. (2011) synthesized a series of novel 8-fluoro Norfloxacin derivatives, evaluating their activity against methicillin-resistant Staphylococcus aureus and vancomycin-resistant strains. This research underscores the potential of such compounds in addressing antibiotic resistance, a growing concern in infectious disease management (Sunduru et al., 2011).
Propriétés
IUPAC Name |
N-(3-fluoro-2-methylphenyl)-4-[2-methyl-6-[(4-methylpyridin-2-yl)amino]pyrimidin-4-yl]piperazine-1-carboxamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H26FN7O/c1-15-7-8-25-20(13-15)29-21-14-22(27-17(3)26-21)30-9-11-31(12-10-30)23(32)28-19-6-4-5-18(24)16(19)2/h4-8,13-14H,9-12H2,1-3H3,(H,28,32)(H,25,26,27,29) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MVVKKLHYYGUFQW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC=C1)NC2=CC(=NC(=N2)C)N3CCN(CC3)C(=O)NC4=C(C(=CC=C4)F)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H26FN7O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
435.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.